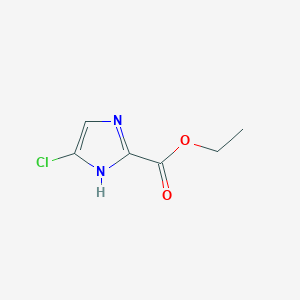![molecular formula C10H13N3 B11913591 2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine CAS No. 933707-72-3](/img/structure/B11913591.png)
2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an imidazo[1,2-a]pyridine ring system substituted with a methyl group at the 6-position and an ethanamine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylimidazo[1,2-a]pyridin-2-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The methyl group can be introduced through alkylation reactions, and the ethanamine group can be added via reductive amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine ring to more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(6-methylimidazo[1,2-a]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, and disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
- 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine
- 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
933707-72-3 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(6-methylimidazo[1,2-a]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-8-2-3-10-12-9(4-5-11)7-13(10)6-8/h2-3,6-7H,4-5,11H2,1H3 |
InChI Key |
RJELLHWBXUSVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)


![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)









